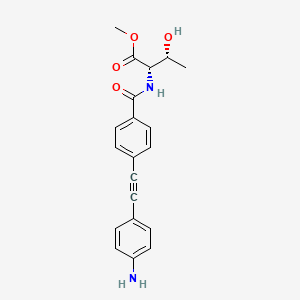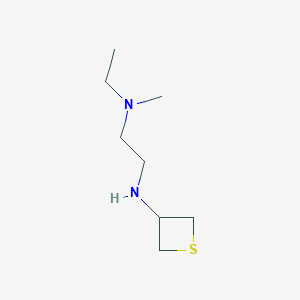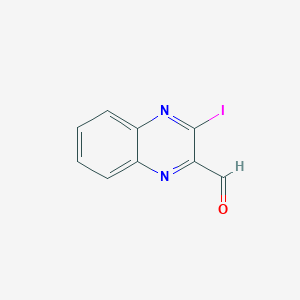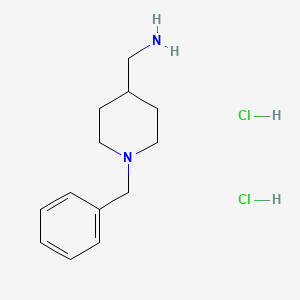![molecular formula C10H9N3 B13027974 2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile](/img/structure/B13027974.png)
2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile typically involves the reaction of a pyrrolo[2,3-b]pyridine derivative with an appropriate nitrile-containing reagent. One common method involves the use of a trifluoromethyl-substituted pyrrolo[2,3-b]pyridine as the starting material, which is then reacted with a substituted aldehyde under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the nitrile group or other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile involves its interaction with specific molecular targets, such as fibroblast growth factor receptors (FGFRs). The compound inhibits the activity of FGFRs, which are involved in various cellular processes, including cell proliferation, migration, and angiogenesis . By targeting these receptors, the compound can potentially interfere with the signaling pathways that contribute to the progression of certain cancers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and are also studied for their biological activities and potential therapeutic applications.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole and pyrazine ring and exhibit various biological activities, including antimicrobial and antitumor properties.
Uniqueness
2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile is unique due to its specific structure and the presence of the nitrile group, which can influence its reactivity and biological activity. Its ability to inhibit FGFRs makes it a promising candidate for further research and development in cancer therapy.
Eigenschaften
Molekularformel |
C10H9N3 |
|---|---|
Molekulargewicht |
171.20 g/mol |
IUPAC-Name |
2-(2-methylpyrrolo[2,3-b]pyridin-1-yl)acetonitrile |
InChI |
InChI=1S/C10H9N3/c1-8-7-9-3-2-5-12-10(9)13(8)6-4-11/h2-3,5,7H,6H2,1H3 |
InChI-Schlüssel |
LYLPEVVHHXXDGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(N1CC#N)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S,2S,4R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13027908.png)



![1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B13027933.png)
![(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13027940.png)
![Methyl 4-amino-3-methylthieno[3,2-c]pyridine-7-carboxylate](/img/structure/B13027942.png)
![4-Chloro-3-methylthieno[3,2-c]pyridine-7-carboxylic acid](/img/structure/B13027951.png)
![2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13027952.png)



